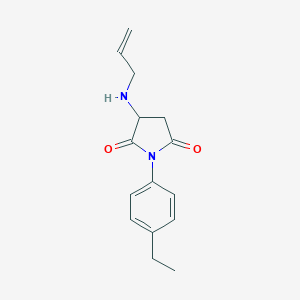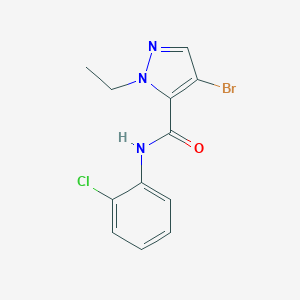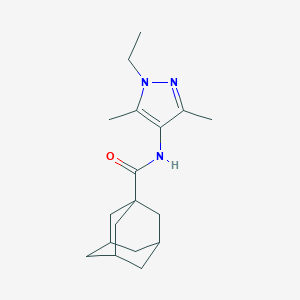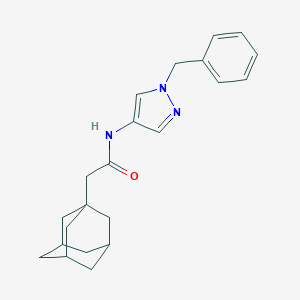
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea, also known as CCTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.
作用機序
The mechanism of action of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may contribute to the neuroprotective effects of this compound. Additionally, this compound has been shown to bind to certain receptors in the body, including the sigma-1 receptor and the imidazoline receptor. These interactions may contribute to the anti-tumor and cardiovascular protective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter systems. Additionally, this compound has been shown to have a protective effect on mitochondrial function, potentially contributing to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea in laboratory experiments is its relatively low toxicity compared to other compounds with similar effects. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound for researchers to use. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several potential future directions for research on 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea. One area of interest is the development of more potent and selective this compound analogs, which may have improved therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, further exploration of the potential side effects of this compound is needed to ensure its safety for use in humans.
合成法
The synthesis of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves the reaction of cyclohexyl isocyanate with 2,2,6,6-tetramethylpiperidine-4-thione in the presence of a catalyst such as triethylamine. The resulting product is then purified using techniques such as recrystallization or column chromatography.
科学的研究の応用
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has been studied for its potential applications in a variety of scientific research areas, including neuroprotection, cancer treatment, and cardiovascular disease. In neuroprotection, this compound has been shown to have a protective effect on neurons in the brain, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer treatment, this compound has been shown to have anti-tumor effects, potentially inhibiting the growth and spread of cancer cells. In cardiovascular disease, this compound has been shown to have a protective effect on the heart, potentially reducing the risk of heart attack and stroke.
特性
分子式 |
C16H31N3S |
|---|---|
分子量 |
297.5 g/mol |
IUPAC名 |
1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C16H31N3S/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h12-13,19H,5-11H2,1-4H3,(H2,17,18,20) |
InChIキー |
TYTDUOBGRQZZGV-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCCC2)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)



